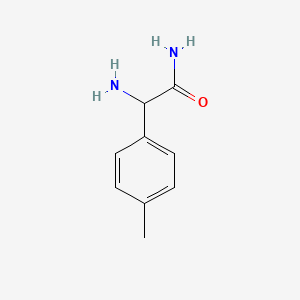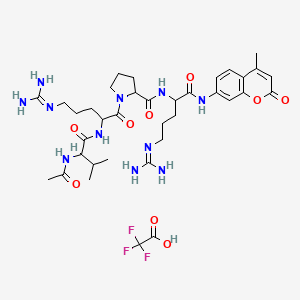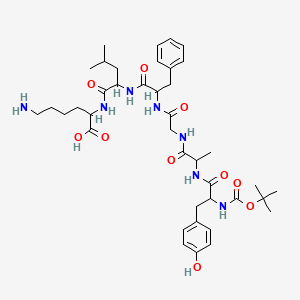
2-Amino-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-metilfenil)acetamida es un compuesto orgánico con la fórmula molecular C9H12N2O. Es un derivado de la acetamida y presenta un grupo amino y un grupo fenilo sustituido con metilo. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Amino-2-(4-metilfenil)acetamida típicamente involucra la reacción de 4-metilbencilamina con anhídrido acético. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El esquema de reacción general es el siguiente: [ \text{4-Metilbencilamina} + \text{Anhídrido Acético} \rightarrow \text{2-Amino-2-(4-metilfenil)acetamida} + \text{Ácido Acético} ]
Métodos de Producción Industrial: En entornos industriales, la producción de 2-Amino-2-(4-metilfenil)acetamida puede involucrar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de catalizadores y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como la recristalización para obtener el producto final en una forma altamente pura.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-Amino-2-(4-metilfenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar amidas correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos (por ejemplo, cloro, bromo) y catalizadores para facilitar la reacción.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir amidas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados de acetamida sustituidos.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-metilfenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas condiciones médicas.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-2-(4-metilfenil)acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Compuestos Similares:
- N-(3-Amino-4-metilfenil)acetamida
- N-(4-Metoxifenil)acetamida
- N-(4-Amino-2-metilfenil)acetamida
Comparación: 2-Amino-2-(4-metilfenil)acetamida es único debido a su patrón de sustitución específico y grupos funcionales. En comparación con compuestos similares, puede exhibir diferente reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Comparación Con Compuestos Similares
- N-(3-Amino-4-methylphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Amino-2-methylphenyl)acetamide
Comparison: 2-Amino-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-amino-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |
Clave InChI |
QMVANIBXJYTCBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
